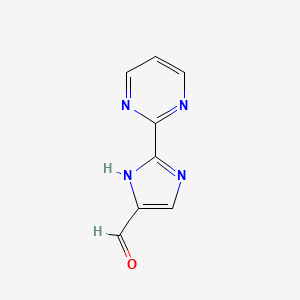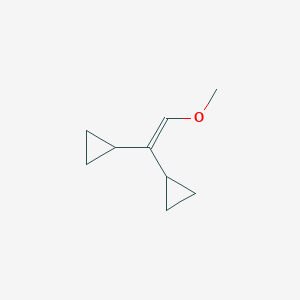
(2-Methoxyethene-1,1-diyl)dicyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyethene-1,1-diyl)dicyclopropane is an organic compound with the molecular formula C9H14O. It is characterized by the presence of two cyclopropane rings attached to a methoxyethene group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethene-1,1-diyl)dicyclopropane typically involves the reaction of cyclopropane derivatives with methoxyethene under specific conditions. One common method involves the use of a base-catalyzed reaction where cyclopropylmethyl bromide reacts with methoxyethene in the presence of a strong base like sodium hydride. The reaction is carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethene-1,1-diyl)dicyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride in an inert solvent.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Methoxyethene-1,1-diyl)dicyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (2-Methoxyethene-1,1-diyl)dicyclopropane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane, 1,1’-(methoxyethenylidene)bis-: Similar structure but different functional groups.
1,2-Bis(diphenylphosphino)ethane: Contains cyclopropane rings but different substituents.
2,2’-(2,2-Diphenylethene-1,1-diyl)dithiophene: Similar structural motif with different functional groups.
Uniqueness
(2-Methoxyethene-1,1-diyl)dicyclopropane is unique due to its combination of cyclopropane rings and a methoxyethene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(1-cyclopropyl-2-methoxyethenyl)cyclopropane |
InChI |
InChI=1S/C9H14O/c1-10-6-9(7-2-3-7)8-4-5-8/h6-8H,2-5H2,1H3 |
InChI Key |
RNGJIGOJNRFXEB-UHFFFAOYSA-N |
Canonical SMILES |
COC=C(C1CC1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



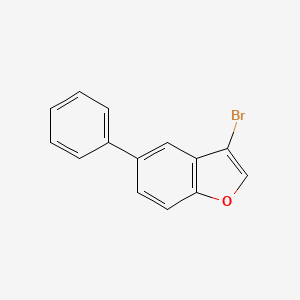
![4-Chloro-2,6-diphenylbenzo[h]quinoline](/img/structure/B13688683.png)
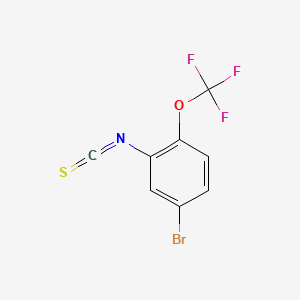
![2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran](/img/structure/B13688698.png)


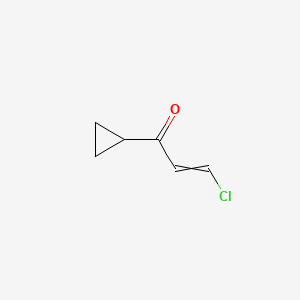
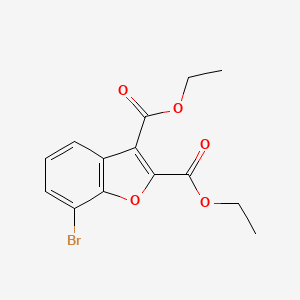
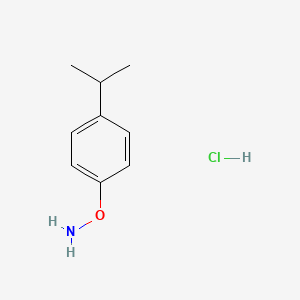
![(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]tetrahydro-2H-pyran-3,4-diyl Diacetate p-Toluenesulfonate](/img/structure/B13688740.png)
![3-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13688743.png)
